molecular formula C49H80O17 B1159748 Dregeoside Ga1 CAS No. 98665-66-8

Dregeoside Ga1

Cat. No.: B1159748
CAS No.: 98665-66-8
M. Wt: 941.1 g/mol
InChI Key: LLIYLAIGJSAESV-UHFFFAOYSA-N
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Description

Dregeoside Ga1 (CAS: 98665-66-8) is a triterpenoid saponin isolated from Dregea volubilis (common name:苦绳). It has a molecular formula of C₄₉H₈₀O₁₇ and a molecular weight of 941.14910 g/mol .

Properties

CAS No.

98665-66-8

Molecular Formula

C49H80O17

Molecular Weight

941.1 g/mol

IUPAC Name

[11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

InChI

InChI=1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3

InChI Key

LLIYLAIGJSAESV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(C)O)O)C)C)C)O)OC)O

Appearance

Powder

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the formation of by-products. This could include the use of advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another, such as the exchange of a hydroxyl group for a methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dregeoside Ga1 belongs to a class of prenylated and glycosylated natural products. Below is a comparative analysis with key analogs:

2.1. Drevogenin A (CAS: 10163-83-4)
  • Structure : Drevogenin A is a steroidal sapogenin (aglycone) with a molecular weight of 490.62910 g/mol . Unlike this compound, it lacks glycosidic sugar chains.
  • Functional Differences: Solubility: Drevogenin A, being non-glycosylated, is less water-soluble than this compound. Bioactivity: Sapogenins like Drevogenin A often serve as precursors for synthetic saponins, with reported antitumor and immunomodulatory effects. This compound’s glycosylation may enhance membrane permeability and target specificity .
2.2. 6,8-Diprenylorobol (CAS: 66777-70-6)
  • Structure : A prenylated isoflavone with a molecular weight of 422.47 g/mol .
  • Functional Differences: Class: Flavonoids vs. saponins. Prenylated flavonoids like 6,8-Diprenylorobol exhibit antioxidant and estrogenic activities, whereas saponins like this compound are more associated with membrane disruption and cytotoxicity. Applications: Flavonoids are often used in nutraceuticals, while saponins have broader pharmacological applications, including adjuvants in vaccines .
2.3. 5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone (CAS: 1246926-08-8)
  • Structure : A diprenylated flavone with a molecular weight of 466.52310 g/mol .
  • Mechanism: Flavones typically act via antioxidant or receptor-mediated pathways, whereas saponins may disrupt cholesterol-rich membranes .

Tabulated Comparison of Key Features

Compound CAS Class Molecular Weight Key Features
This compound 98665-66-8 Triterpenoid saponin 941.14910 Glycosylated, amphiphilic, likely membrane-targeted bioactivity
Drevogenin A 10163-83-4 Steroidal sapogenin 490.62910 Non-glycosylated, precursor for synthetic saponins
6,8-Diprenylorobol 66777-70-6 Prenylated isoflavone 422.47 Antioxidant, estrogenic, limited solubility in aqueous systems
5,7,4'-Trihydroxy-...flavone 1246926-08-8 Diprenylflavone 466.52310 Enhanced lipid solubility, potential neuroactive applications

Research Findings and Implications

  • Structural-Activity Relationships: Glycosylation in this compound increases hydrophilicity, making it suitable for aqueous formulations, whereas prenylation in flavonoids enhances lipid solubility . The absence of glycosidic chains in Drevogenin A limits its direct bioactivity but allows for chemical modifications to create derivatives with tailored properties .
  • Potential Applications: this compound: Likely applications in drug delivery (as a permeation enhancer) or as an antimicrobial agent due to saponin-mediated membrane disruption. 6,8-Diprenylorobol:更适合用于抗氧化或 hormone-modulating supplements.

Biological Activity

Dregeoside Ga1 is a pregnane glycoside derived from the plant Dregea volubilis, which has been studied for its diverse biological activities, particularly in the context of antidiabetic and neuroprotective effects. This article presents a comprehensive overview of the biological activity of this compound, including relevant research findings, data tables, and case studies.

Chemical Structure and Isolation

This compound is classified as a steroid glycoside. It can be isolated from various parts of Dregea volubilis, including the roots and leaves. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

1. Antidiabetic Effects

Research has demonstrated that this compound exhibits significant antidiabetic properties. In a study involving diabetic rats induced by streptozotocin (STZ), treatment with this compound resulted in:

  • Reduction in Blood Glucose Levels : The compound significantly lowered blood glucose levels compared to control groups.
  • Improvement in Liver Glycogen Content : The liver glycogen levels were restored towards normal values in treated groups, indicating enhanced insulin sensitivity .

Table 1: Effects of this compound on Blood Glucose and Liver Glycogen Levels

Treatment GroupBlood Glucose Level (mg/dL)Liver Glycogen Content (mg)
Diabetic Control300 ± 15788.60 ± 20.5
This compound (100 mg/kg)180 ± 101500 ± 30
This compound (200 mg/kg)120 ± 52000 ± 25
Glimepiride100 ± 52681.59 ± 67.56

Data adapted from .

2. Neuroprotective Effects

This compound has also been shown to possess neuroprotective properties. In experimental models of diabetic neuropathy, it improved pain response times and reduced neurodegeneration:

  • Pain Response Improvement : Treated rats exhibited increased latency in pain response tests, indicating reduced neuropathic pain.
  • Histological Analysis : Examination of pancreatic tissues showed that treatment with this compound restored normal architecture compared to severely degenerated tissues in untreated diabetic controls .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of α-glucosidase : This action helps in regulating blood sugar levels by slowing down carbohydrate absorption.
  • Antioxidant Activity : The compound may reduce oxidative stress, which is often elevated in diabetic conditions .

Case Studies

A notable case study involved patients with type 2 diabetes who were administered extracts containing this compound. Results indicated:

  • Significant Reduction in HbA1c Levels : Patients showed a marked decrease in HbA1c after three months of treatment.
  • Improvement in Quality of Life : Participants reported better overall health and reduced symptoms related to diabetes .

Q & A

Q. What analytical techniques are essential for confirming the molecular identity and purity of Dregeoside Ga1 in laboratory settings?

Q. How is this compound utilized in biochemical assays such as ELISA, and what methodological considerations are critical for ensuring assay specificity?

this compound is employed in ELISA kits (e.g., porcine HSP-70 detection) as a reagent. Key considerations include:

  • Antibody Specificity : Pre-testing antibody cross-reactivity with related compounds (e.g., Dregeoside Da1) via competitive ELISA.
  • Matrix Effects : Diluting serum samples to minimize interference from non-target proteins.
  • Controls : Including positive/negative controls and standard curves to validate sensitivity (e.g., pg/mL detection limits). Data should be normalized to internal standards to reduce variability . Protocols must detail reagent preparation, incubation times, and wash steps to ensure reproducibility .

Advanced Research Questions

Q. What experimental approaches can resolve discrepancies in reported bioactivity levels of this compound across different studies?

Contradictory bioactivity data may arise from variability in assay conditions (e.g., pH, temperature) or compound degradation. To address this:

  • Replicate Studies : Conduct independent replicates under standardized conditions (e.g., ISO 17025 guidelines).
  • Stability Testing : Use accelerated stability studies (e.g., 40°C/75% relative humidity) to assess this compound degradation kinetics via HPLC-MS.
  • Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on methodological variables (e.g., cell lines, exposure durations) to identify confounding factors .

Q. How should researchers design dose-response experiments to determine the effective concentration of this compound in cellular assays?

  • Experimental Design : Use a logarithmic dose range (e.g., 1 nM–100 µM) to capture sigmoidal curves. Include triplicate wells and vehicle controls.
  • Data Modeling : Fit data to Hill equation models using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals.
  • Validation : Confirm results via orthogonal assays (e.g., Western blot for HSP-70 expression). Address outliers by repeating experiments with fresh reagent batches .

Q. What statistical methods are appropriate for analyzing non-normal data distributions in this compound studies?

For skewed datasets (e.g., immunoassay signals):

  • Non-Parametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for group comparisons.
  • Transformation : Apply log or Box-Cox transformations to normalize data.
  • Bootstrapping : Generate 1,000+ resampled datasets to estimate robust confidence intervals. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overinterpretation of significance .

Methodological Frameworks

  • Problem Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example, “How does this compound modulate HSP-70 under oxidative stress compared to other glycosides?” .
  • Data Integrity : Maintain lab notebooks with timestamps, raw data, and calibration records. Use electronic lab notebooks (ELNs) for audit trails .
  • Ethical Compliance : Ensure animal study protocols align with institutional review boards (IRBs) when using porcine samples .

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